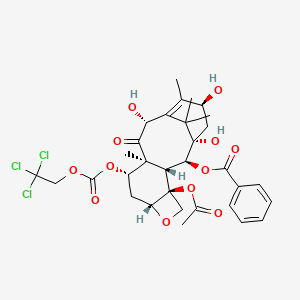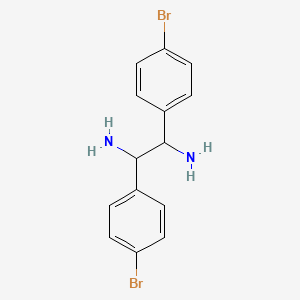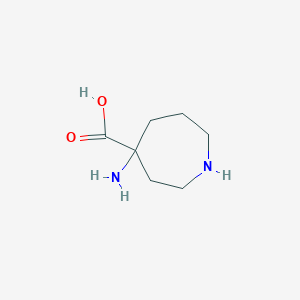
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is a derivative of baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is an important intermediate in the synthesis of paclitaxel, a widely used anticancer drug. The addition of the trichloroethyloxycarbonyl group enhances its chemical stability and facilitates further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III with trichloroethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in pharmaceutical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trichloroethyloxycarbonyl group.
Substitution: The trichloroethyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of 10-deacetylbaccatin III with modified functional groups, which can be further used in the synthesis of paclitaxel and other related compounds .
Applications De Recherche Scientifique
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine: It plays a crucial role in the synthesis of paclitaxel, a drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.
Mécanisme D'action
The mechanism of action of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Deacetylbaccatin III: The parent compound without the trichloroethyloxycarbonyl group.
Baccatin III: Another precursor in the synthesis of paclitaxel.
7-Troc-paclitaxel: A similar compound with a different protective group.
Uniqueness
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is unique due to the presence of the trichloroethyloxycarbonyl group, which enhances its chemical stability and facilitates further chemical modifications. This makes it a valuable intermediate in the synthesis of paclitaxel and other related compounds .
Propriétés
Numéro CAS |
114915-19-4 |
|---|---|
Formule moléculaire |
C32H37Cl3O12 |
Poids moléculaire |
720.0 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,24(39)22(38)21(15)28(31,3)4)19(45-27(41)44-14-32(33,34)35)11-20-30(23,13-43-20)47-16(2)36/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1 |
Clé InChI |
OPWQSSWMTQJNMY-VXUMUFIHSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)








![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)


